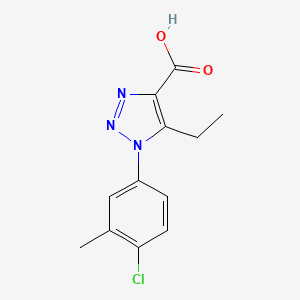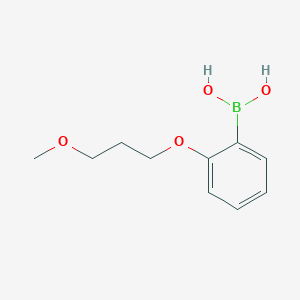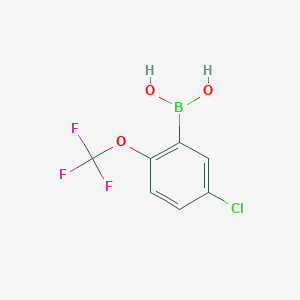
(5-氯-2-(三氟甲氧基)苯基)硼酸
描述
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BClF3O3 and its molecular weight is 240.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki–Miyaura 偶联反应
该化合物用作 Suzuki–Miyaura 偶联反应中的试剂 。这是一种钯催化的交叉偶联反应,广泛用于碳-碳键的形成。 反应条件温和,对各种官能团具有耐受性,使其成为有机合成中的热门选择 .
原硼脱除
该化合物可参与频哪醇硼酸酯的原硼脱除 。 该过程是一种自由基方法,可实现烯烃的正式反马氏加氢甲基化 。 这种转化在有机合成中很有价值,特别是在序列结束时需要去除硼部分的情况下 .
芳基和杂芳基呋喃香豆素的合成
该化合物可用于通过 Suzuki 反应合成芳基和杂芳基呋喃香豆素 。呋喃香豆素是一类由多种植物产生的有机化合物。 它们在医药和生物学方面具有潜在的应用 .
黄嘌呤的制备
该化合物可用于通过与二氨基尿嘧啶的一锅偶联制备黄嘌呤 。 黄嘌呤是一类生物碱,通常以其作为温和兴奋剂和支气管扩张剂的作用而闻名,特别是在治疗哮喘症状方面 .
Et 卡西汀酮-3-羧酸酯的合成
该化合物可用于从 Et 4-溴-6-甲氧基-1,5-萘啶-3-羧酸酯通过 Pd 催化的 Suzuki-Miyaura 偶联反应和 Cu 催化的酰胺化反应合成 Et 卡西汀酮-3-羧酸酯 。 卡西汀酮是一类化合物,已显示出潜在的抗病毒和抗癌活性 .
铑催化的分子内胺化
虽然搜索结果中没有直接提及,但类似的苯基硼酸已用作铑催化的分子内胺化的试剂 。 该反应用于合成各种含氮化合物,这些化合物在制药和农用化学品中很重要 .
属性
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZWBMQPOWTYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681870 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-78-9 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)
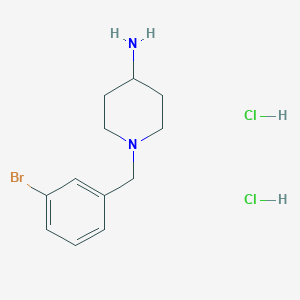
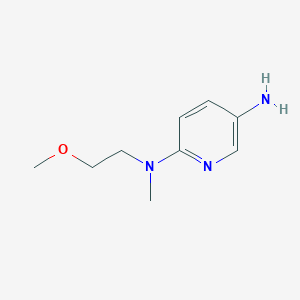
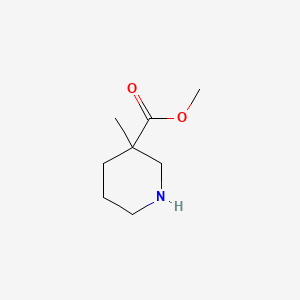
![1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1463794.png)
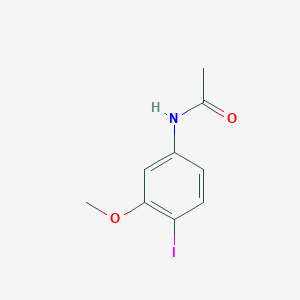
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)
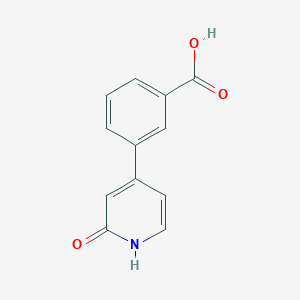


![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
